molecular formula C26H32N4O6 B14997632 4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide

4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide

Cat. No.: B14997632
M. Wt: 496.6 g/mol
InChI Key: XGSSGLFNAYIRFP-UHFFFAOYSA-N
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Description

4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

The synthesis of 4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:

    Formation of the Quinazolinone Core: This is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Carbamoyl Group: The ethoxyphenyl carbamoyl group is introduced via a reaction with an isocyanate derivative.

    Attachment of the Butanamide Side Chain: The final step involves the coupling of the quinazolinone intermediate with the butanamide side chain using standard peptide coupling reagents.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and butanamide groups, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s quinazolinone core is known for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide include other quinazolinone derivatives, such as:

  • 4-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide
  • 4-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and applications

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide

InChI

InChI=1S/C26H32N4O6/c1-3-36-22-13-7-5-11-20(22)28-24(32)18-30-21-12-6-4-10-19(21)25(33)29(26(30)34)16-8-14-23(31)27-15-9-17-35-2/h4-7,10-13H,3,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

XGSSGLFNAYIRFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCCOC

Origin of Product

United States

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